8-Hydroxynaphthalene-1-sulfonamide

Descripción

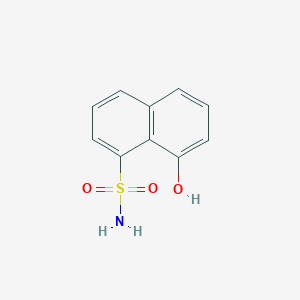

8-Hydroxynaphthalene-1-sulfonamide (CAS 6837-95-2) is a naphthalene derivative with a hydroxyl (-OH) group at the 8-position and a sulfonamide (-SO₂NH₂) group at the 1-position. Its molecular formula is C₁₀H₉NO₃, and it has a molecular weight of 223.25 g/mol . This compound is primarily utilized as an intermediate in the synthesis of dyes, fluorescent brighteners, and pigments due to its ability to participate in coupling reactions and modify chromophoric properties . The peri-substitution pattern (positions 1 and 8) enhances its stability and electronic effects, making it valuable in industrial applications.

Propiedades

Número CAS |

6837-95-2 |

|---|---|

Fórmula molecular |

C10H9NO3S |

Peso molecular |

223.25 g/mol |

Nombre IUPAC |

8-hydroxynaphthalene-1-sulfonamide |

InChI |

InChI=1S/C10H9NO3S/c11-15(13,14)9-6-2-4-7-3-1-5-8(12)10(7)9/h1-6,12H,(H2,11,13,14) |

Clave InChI |

HLLRSGMRXOBZQB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)N |

SMILES canónico |

C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The structural and functional distinctions between 8-Hydroxynaphthalene-1-sulfonamide and similar compounds are critical in determining their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Key Observations:

- Peri-substituted compounds (e.g., this compound) exhibit stronger intramolecular hydrogen bonding, stabilizing their structure in dye-forming reactions .

- Functional Group Variations: Sulfonamide vs. Sulfonate/Sulfonic Acid: Sulfonamides are less acidic than sulfonic acids (pKa ~10 vs. ~1) due to the electron-donating NH₂ group, affecting their solubility and reactivity in synthetic processes . Amino vs. Hydroxyl Groups: Amino derivatives (e.g., 8-Amino-1-naphthalenesulfonic acid) exhibit basicity and higher reactivity in diazo reactions, whereas hydroxyl groups favor coupling with electrophiles .

Physicochemical Properties

- Solubility :

- Thermal Stability :

- Peri-substituted compounds generally exhibit higher thermal stability due to reduced steric strain.

Toxicological Considerations

However, naphthalene derivatives (e.g., methylnaphthalenes) are associated with respiratory and dermal toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.